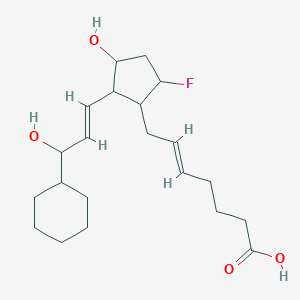
9-Fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes cyclohexyl, hydroxy, and fluoro groups, making it an interesting subject for research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid involves multiple steps, including the formation of cyclohexyl and fluoro groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include stringent quality control measures to ensure consistency and purity of the final product. The use of advanced technologies such as continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound may be studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for research in areas such as enzyme inhibition and signal transduction.
Medicine
In medicine, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-chloro-3-hydroxycyclopentyl)-5-heptenoic acid
- 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-bromo-3-hydroxycyclopentyl)-5-heptenoic acid
Uniqueness
Compared to similar compounds, 7-(2-(3-Cyclohexyl-3-hydroxy-1-propenyl)-5-fluoro-3-hydroxycyclopentyl)-5-heptenoic acid stands out due to the presence of the fluoro group. This group can significantly influence the compound’s reactivity, stability, and interaction with biological molecules. The fluoro group can also enhance the compound’s potential for use in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
117708-12-0 |
|---|---|
Molekularformel |
C21H33FO4 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(E)-7-[2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-fluoro-3-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H33FO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1+,13-12+ |
InChI-Schlüssel |
NPJPRSYGKCKGRY-JHYQVCNUSA-N |
SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O |
Isomerische SMILES |
C1CCC(CC1)C(/C=C/C2C(CC(C2C/C=C/CCCC(=O)O)F)O)O |
Kanonische SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)F)O)O |
Synonyme |
9-DAF 9-fluoro-15-cyclohexyl-11,15-dihydroxypentanor-5,13-prostadienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















